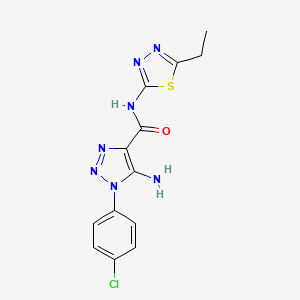![molecular formula C23H15NO7S2 B5183437 diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate, also known as DBIDS, is a chemical compound with potential applications in scientific research. DBIDS belongs to the family of indole derivatives and has been synthesized through various methods.
Applications De Recherche Scientifique
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer drugs. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors for various diseases.
Mécanisme D'action
The mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has various biochemical and physiological effects. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the production of reactive oxygen species (ROS) in cells. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has some limitations, including its low bioavailability and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. One potential direction is the optimization of the synthesis method to improve the yield and purity of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. Another direction is the development of new derivatives of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can be synthesized through several methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde and sulfuric acid, followed by the reaction with sodium sulfite and sodium nitrite. The multistep synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde to form 2-(2,4-dichlorobenzylidene)aminobenzoic acid, which is then reacted with sulfuric acid, sodium sulfite, and sodium nitrite to form diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate.
Propriétés
IUPAC Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7S2/c25-23-18-13-7-12-17-19(32(26,27)30-15-8-3-1-4-9-15)14-20(22(24-23)21(17)18)33(28,29)31-16-10-5-2-6-11-16/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONUFKYFBIWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)

![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)
![6-(1-azepanyl)-N-methyl-N-(4-pyrimidinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5183427.png)

![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
